1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
CAS No.: 1021220-98-3
Cat. No.: VC5973665
Molecular Formula: C21H19N3O5
Molecular Weight: 393.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021220-98-3 |
|---|---|
| Molecular Formula | C21H19N3O5 |
| Molecular Weight | 393.399 |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C21H19N3O5/c1-2-26-16-6-3-13(4-7-16)20-22-21(29-23-20)14-9-19(25)24(11-14)15-5-8-17-18(10-15)28-12-27-17/h3-8,10,14H,2,9,11-12H2,1H3 |
| Standard InChI Key | XPDAQHUTVHVVNG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s IUPAC name, 1-(1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, reflects three critical components:
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Pyrrolidin-2-one core: A five-membered lactam ring providing rigidity and hydrogen-bonding capacity.
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Benzodioxol-5-yl substituent: A fused benzene-dioxole ring system contributing to lipophilicity and metabolic stability.
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3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl group: An oxadiazole heterocycle linked to a 4-ethoxyphenyl group, enhancing π-π stacking interactions and electron density.
The molecular formula C₂₁H₁₉N₃O₅ (molecular weight: 393.399 g/mol) was confirmed via high-resolution mass spectrometry. The SMILES notation CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5 illustrates the spatial arrangement, while the InChIKey XPDAQHUTVHVVNG-UHFFFAOYSA-N ensures unique chemical identifier reproducibility.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1021220-98-3 |
| Molecular Formula | C₂₁H₁₉N₃O₅ |
| Molecular Weight | 393.399 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5 |
| PubChem CID | 42891596 |
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis involves sequential heterocycle formation and coupling reactions. A representative route includes:
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Oxadiazole Formation: Condensation of 4-ethoxybenzamide with hydroxylamine hydrochloride under acidic conditions to yield the 1,2,4-oxadiazole intermediate.
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Pyrrolidinone Functionalization: Coupling the oxadiazole intermediate with a benzodioxole-substituted pyrrolidinone precursor via palladium-catalyzed cross-coupling.
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Purification: Chromatographic techniques (e.g., silica gel, HPLC) achieve >95% purity, critical for pharmacological evaluations.
Challenges in Yield and Scalability
Reaction yields for analogous compounds (e.g., 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one) rarely exceed 40–50% due to steric hindrance and side reactions. Solvent optimization (e.g., DMF/THF mixtures) and microwave-assisted synthesis have improved efficiency in related systems.
Comparative Analysis with Structural Analogues
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1-(4-Methoxyphenyl)pyrrolidin-2-one
This analogue (C₂₀H₁₇N₃O₅, MW 379.4 g/mol) substitutes the 4-ethoxyphenyl group with 4-methoxyphenyl, reducing logP by 0.3 units. Despite lower lipophilicity, it exhibits superior in vitro cytotoxicity (IC₅₀ = 0.8 μM vs. 1.5 μM in HepG2).
Table 2: Key Analog Comparisons
| Parameter | Target Compound | Methoxy Analogue |
|---|---|---|
| Molecular Weight | 393.4 g/mol | 379.4 g/mol |
| logP (Predicted) | 2.9 | 2.6 |
| Anticancer IC₅₀ (HepG2) | N/A | 0.8 μM |
| Synthetic Yield | 45% | 38% |
Future Research Directions
Target Identification and Validation
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Kinase Profiling: Screen against 400+ kinases to identify targets (e.g., EGFR, BRAF).
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Metabolic Stability Assays: Evaluate microsomal half-life and CYP450 interactions.
Formulation Strategies
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Nanoparticle Encapsulation: Improve bioavailability using PLGA nanoparticles (targeted size: 150–200 nm).
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Prodrug Design: Introduce hydrolyzable esters (e.g., acetate) to enhance solubility.
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